2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of cyclohexyl, imidazole, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Attachment of the Imidazole Moiety: The imidazole group is introduced via a nucleophilic substitution reaction, often using imidazole and a suitable leaving group.
Cyclohexyl Group Introduction: The cyclohexyl group is typically attached through a Friedel-Crafts alkylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole and isoindole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
In biological research, it may be used as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Medicine
Medicinally, the compound could be explored for its potential as a therapeutic agent, particularly due to the presence of the imidazole ring, which is known for its biological activity .
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring, in particular, is known to interact with metal ions and active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
2-cyclohexyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: can be compared with other imidazole-containing compounds such as:
Uniqueness
What sets This compound apart is the combination of the cyclohexyl, imidazole, and isoindole groups, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions and applications that simpler imidazole derivatives might not achieve.
Properties
Molecular Formula |
C20H22N4O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-cyclohexyl-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O3/c25-18(22-9-8-14-11-21-12-23-14)13-6-7-16-17(10-13)20(27)24(19(16)26)15-4-2-1-3-5-15/h6-7,10-12,15H,1-5,8-9H2,(H,21,23)(H,22,25) |
InChI Key |
DKNHVSSHBBYBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
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